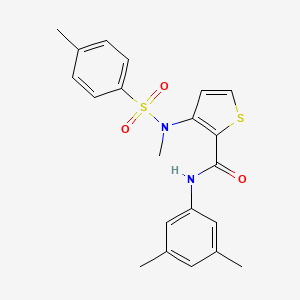

N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with a 3,5-dimethylphenyl group at the carboxamide nitrogen and a methylbenzenesulfonamido moiety at the 3-position of the thiophene ring. This structure integrates both electron-donating (methyl) and sulfonamide-based functional groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-5-7-18(8-6-14)28(25,26)23(4)19-9-10-27-20(19)21(24)22-17-12-15(2)11-16(3)13-17/h5-13H,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKSTEOHCBYLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an amine in the presence of coupling agents like EDCI or DCC.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LAH) or borane.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Differences:

The compound can be compared to closely related derivatives, such as:

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide (F420-0429)

- Molecular formula: C₂₀H₁₉ClN₂O₃S₂

- Substituents: 3,5-dimethylphenyl (carboxamide), 4-chlorophenyl (sulfamoyl) .

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylphenyl)thiophene-2-carboxamide (F420-0432)

Critical Observations :

- Both F420-0429 and F420-0432 share identical molecular weights (434.96 g/mol) and core sulfonamide-thiophene scaffolds but differ in the carboxamide-attached aryl group (3,5-dimethylphenyl vs. 4-ethylphenyl).

- The 3,5-dimethylphenyl group introduces steric bulk and symmetry at the meta positions, which may enhance crystallinity or influence intermolecular interactions in the solid state, as seen in analogous meta-substituted trichloro-acetamides (). For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules in its asymmetric unit, suggesting unique packing behavior compared to monosubstituted analogs .

Electronic and Steric Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in the 3,5-dimethylphenyl moiety are electron-donating, which could stabilize the carboxamide moiety through resonance or inductive effects. This contrasts with electron-withdrawing groups (e.g., nitro or chloro) in other analogs, which might reduce electron density at the carboxamide nitrogen, affecting hydrogen-bonding capacity or reactivity .

- This is supported by crystallographic studies in , where meta-substituted methyl groups influenced molecular packing and lattice constants .

Availability and Practical Considerations

- Both F420-0429 and F420-0432 are available in milligram quantities (44 mg and 47 mg, respectively), indicating their use in early-stage research . The slight difference in availability may reflect synthetic challenges or stability variations.

Biological Activity

N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and two aromatic rings that enhance its biological activity. The presence of the sulfonamide moiety is significant, as sulfonamides are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activities of N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit promising antitumor activity. For instance, compounds tested against various cancer cell lines demonstrated significant inhibition of cell proliferation. In particular, the compound's efficacy was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture assays.

Table 1: Antitumor Activity in Different Cell Lines

| Compound | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | A549 (Lung Cancer) | 12.5 ± 1.0 | 2D |

| N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | HCC827 (Lung Cancer) | 15.0 ± 0.5 | 2D |

| N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | MRC-5 (Normal Lung Fibroblast) | 25.0 ± 1.5 | 2D |

These results suggest that while the compound is effective against tumor cells, it also exhibits some cytotoxicity towards normal cells, indicating a need for further structural optimization to enhance selectivity.

2. Antimicrobial Activity

In addition to antitumor properties, sulfonamide derivatives are recognized for their antimicrobial effects. The compound showed activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | E. coli | 18 |

| N-(3,5-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | S. aureus | 20 |

These findings indicate that the compound possesses significant antibacterial properties, which could be beneficial in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is likely multifactorial. Preliminary studies suggest that the sulfonamide moiety may interfere with bacterial folate synthesis or inhibit specific enzymes involved in tumor growth. Further research is necessary to elucidate these mechanisms fully.

Case Studies

In one study involving a series of synthesized sulfonamides, including derivatives similar to the compound , researchers observed a correlation between structural modifications and increased biological activity. This highlights the importance of structure-activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.